2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazinone class, characterized by a bicyclic heteroaromatic core fused with an acetamide side chain. The 4-butoxyphenyl group at position 2 and the 4-phenoxyphenyl substituent on the acetamide nitrogen distinguish its structure.
Properties
Molecular Formula |
C30H28N4O4 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |
InChI Key |
AVMBFLPUEIEVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl hydrazine and 4-phenoxyphenyl acetic acid. The synthetic route may involve the following steps:
Formation of Pyrazole Ring: The initial step involves the cyclization of 4-butoxyphenyl hydrazine with a suitable diketone to form the pyrazole ring.
Formation of Pyrazine Ring: The pyrazole intermediate is then reacted with a suitable reagent to form the pyrazine ring, resulting in the pyrazolo[1,5-a]pyrazine core structure.
Acetylation: The final step involves the acetylation of the pyrazolo[1,5-a]pyrazine core with 4-phenoxyphenyl acetic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a model compound to study the reactivity and properties of pyrazolo[1,5-a]pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrazinone Derivatives
Key structural analogs include:
| Compound Name | Substituents (R1, R2) | Key Structural Features | Reference |
|---|---|---|---|
| Target Compound | R1: 4-butoxyphenyl; R2: 4-phenoxyphenyl | Bulky alkoxy and aryloxy groups enhance lipophilicity | [1] |
| 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-... | R1: 4-chlorophenyl; R2: phenethyl | Chlorine and methoxy groups improve metabolic stability | [8] |
| 2-(2-Bromophenyl)-N-(p-tolyl)acetamide (9e) | R1: 2-bromophenyl; R2: p-tolyl | Bromine enhances halogen bonding interactions | [6] |
Key Findings :
Acetamide-Based Derivatives
Compounds with similar acetamide backbones but divergent cores:
| Compound Name | Core Structure | Bioactivity | Reference |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazinone | Kinase inhibition (hypothesized) | [1] |
| N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl] Aldehyde Hydrazones | Quinazoline-pyrazole hybrid | Antibacterial (vs. wheat fusarium) | [5] |
| Goxalapladib | 1,8-Naphthyridine | Anti-atherosclerosis (clinical phase) | [7] |
Key Findings :
- The pyrazolo[1,5-a]pyrazinone core in the target compound offers a smaller molecular footprint than naphthyridine-based drugs like Goxalapladib (MW 718.80 vs.
- Unlike hydrazone derivatives (e.g., [5]), the target compound lacks hydrolyzable Schiff base linkages, suggesting better metabolic stability .
Antiviral and Antimicrobial Activity
| Compound Class | Example Substituents | Activity (Concentration) | Reference |
|---|---|---|---|
| Triazolo[1,5-a]Pyrimidines | 1,2,4-Triazole-5-thione Schiff bases | TMV inhibition: 40–43% (500 μg/mL) | [4] |
| Target Compound (Hypothesized) | 4-Butoxyphenyl, 4-phenoxyphenyl | Not yet reported; structural analogs suggest kinase modulation | [1] |
| N-Substituted Pyrazole Amides | 4-Quinazolinyl-amino groups | 50% inhibition of wheat fusarium (50 μg/mL) | [5] |
Key Findings :
- Triazolo[1,5-a]pyrimidines with thione Schiff bases ([4]) show moderate antiviral activity, while the target compound’s pyrazinone core may prioritize anti-inflammatory over antiviral effects.
- The 4-phenoxyphenyl group in the target compound is structurally distinct from antimicrobial amides (e.g., [5]), which rely on quinazolinyl groups for activity .
Physicochemical Properties
| Property | Target Compound | 2-(4-Bromophenyl)-N-(Pyrazin-2-yl)Acetamide [9] | Goxalapladib [7] |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 292.13 | 718.80 |
| Melting Point | Not reported | 433–435 K | Not reported |
| Solubility | Low (predicted) | Low (crystalline structure) | Lipophilic |
Key Findings :
- The target compound’s 4-butoxyphenyl group likely reduces solubility compared to simpler acetamides (e.g., [9]) but aligns with lipophilic drug design principles .
- High molecular weight compounds like Goxalapladib ([7]) face challenges in bioavailability, whereas the target compound’s moderate size may offer advantages .
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that belongs to a class of pyrazolo[1,5-a]pyrazines. This class has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, substituted with a butoxyphenyl group and an acetamide moiety. The presence of aromatic groups may enhance its interaction with biological targets.
In Vitro Studies
A range of in vitro assays have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Assays : Compounds structurally related to this compound have shown varying degrees of cytotoxicity against solid tumor cell lines. For example, certain derivatives exhibited significant cytotoxic effects at micromolar concentrations .
- Antimicrobial Testing : Limited antimicrobial activity has been reported for similar benzoxazepine derivatives against specific bacterial strains. Further research is needed to establish the efficacy of this compound against a broader spectrum of pathogens .
In Vivo Studies
While in vitro studies provide initial insights into the biological activity, in vivo studies are essential for understanding the therapeutic potential:
- Animal Models : There is a need for comprehensive studies using animal models to assess the pharmacokinetics and pharmacodynamics of this compound. Such studies would help determine its effectiveness and safety profile in a living organism.
Case Studies
Recent research highlights the potential applications of pyrazolo[1,5-a]pyrazines:
- Cancer Treatment : A study on related compounds indicated significant inhibition of tumor growth in xenograft models when administered at specific doses .
- Inflammatory Diseases : Another investigation reported that compounds with similar structures could reduce inflammation markers in animal models of arthritis .
Future Directions
Further research is necessary to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity will guide the design of more potent derivatives.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts with its biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
